2-Ethyl-3-hydroxybenzoic acid, with the chemical formula C₉H₁₂O₃ and CAS number 168899-32-9, is an organic compound classified as a hydroxybenzoic acid. It features an ethyl group at the second position and a hydroxyl group at the third position on the benzene ring. This unique structure contributes to its distinct chemical properties and potential applications in various fields, including chemistry, biology, and medicine.
The synthesis of 2-ethyl-3-hydroxybenzoic acid typically involves the alkylation of 3-hydroxybenzoic acid. A common method employed is Friedel-Crafts alkylation, where 3-hydroxybenzoic acid reacts with ethyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride. The reaction is conducted under anhydrous conditions to prevent hydrolysis of the catalyst. The general reaction can be represented as:
In industrial settings, continuous flow reactors may be utilized to enhance mixing and heat transfer, optimizing yield and purity of the product.
2-Ethyl-3-hydroxybenzoic acid undergoes various chemical transformations:
The mechanism of action for 2-ethyl-3-hydroxybenzoic acid primarily relates to its biological activity. Research indicates potential antioxidant and antimicrobial properties, which may stem from its ability to scavenge free radicals due to the hydroxyl group. This property allows it to interact with reactive oxygen species, potentially mitigating oxidative stress in biological systems.
In medicinal chemistry, its anti-inflammatory and analgesic effects are under investigation, suggesting that it may inhibit certain pathways involved in pain and inflammation through modulation of enzyme activity or receptor interactions.
The compound's unique structural characteristics influence its reactivity patterns compared to similar compounds like salicylic acid (which has a hydroxyl group at the second position) and p-hydroxybenzoic acid (with a para-positioned hydroxyl group) .
2-Ethyl-3-hydroxybenzoic acid has diverse applications across several fields:
The biosynthesis of alkylhydroxybenzoic acids, including 2-ethyl-3-hydroxybenzoic acid (2-EHA), originates from shikimate pathway intermediates that generate hydroxybenzoic acid precursors. 3-Hydroxybenzoic acid (3-HBA) serves as a direct precursor for ethyl-substituted derivatives through sequential enzymatic modifications. In microbial systems such as Rhodococcus jostii RHA1, the flavin-dependent monooxygenase 3-hydroxybenzoate 6-hydroxylase (3HB6H) catalyzes the para-hydroxylation of 3-HBA to form 2,5-dihydroxybenzoic acid, demonstrating a conserved mechanism for aromatic ring functionalization [1] [8]. This reaction employs a C4a-hydroperoxy-FAD intermediate generated via NADPH-dependent FAD reduction and subsequent oxygen activation. The electrophilic attack by the hydroperoxide group on the electron-rich aromatic ring enables regioselective oxidation, a hallmark of flavin-dependent systems [3].
Table 1: Precursor Compounds in 2-Ethyl-3-hydroxybenzoic Acid Biosynthesis
Precursor Compound | Enzyme Involved | Product Formed |
---|---|---|
3-Hydroxybenzoic acid (3-HBA) | 3-Hydroxybenzoate 6-hydroxylase | 2,5-Dihydroxybenzoic acid |
(S)-2-Methylbutyryl-CoA | Isobutyryl-CoA dehydrogenase | 2-Ethylacrylyl-CoA |
2-Ethylhydracrylyl-CoA | 3-Hydroxyisobutyryl-CoA hydrolase | 2-Ethyl-3-hydroxybutyric acid |
Alternative routes involve branched-chain amino acid metabolism, where valine catabolic enzymes process chiral intermediates into ethyl-bearing side chains. For example, (R)-2-methylbutyryl-CoA undergoes dehydrogenation by isobutyryl-CoA dehydrogenase to yield 2-ethylacrylyl-CoA, which is hydrated and hydrolyzed to form 2-ethyl-3-hydroxybutyric acid—a structural analog of 2-EHA [4].
Flavin-dependent monooxygenases (FDMOs) exhibit rigid substrate selectivity but accommodate structural analogs under specific conditions. 3HB6H catalyzes para-hydroxylation of 3-HBA with a kcat of 1.69 ± 0.18 s−1 and KM of 157.02 ± 31.41 μM, but engineered mutants like His213Ala lose hydroxylation capacity entirely, underscoring the catalytic base’s role in substrate deprotonation [3] [5]. Similarly, PobA (4-hydroxybenzoate 3-hydroxylase) mutants (e.g., Y385F/T294A) shift regioselectivity to convert 3,4-dihydroxybenzoate into gallic acid via dual hydroxylation—a flexibility attributed to disrupted hydrogen-bonding networks (Y385F) and reduced steric hindrance (T294A) [6].
Interactive Table 2: Substrate Specificity and Kinetic Parameters of FDMO Enzymes
Enzyme | Mutation | Substrate | KM (μM) | kcat (s−1) | Catalytic Efficiency (kcat/KM) |
---|---|---|---|---|---|
3HB6H (Wild-type) | None | 3-Hydroxybenzoate | 157.02 ± 31.41 | 1.69 ± 0.18 | 0.011 |
PobA | Y385F | 3,4-DHBA | 157.02 ± 31.41 | 1.69 ± 0.18 | 0.011 |
PobA | Y385F/T294A | 3,4-DHBA | 52 ± 16 | 4.4 ± 0.4 | 0.085 |
Structural analyses reveal that FAD conformational dynamics (OUT, IN, and "sliding" states) govern substrate access and NADPH binding in Group A FDMOs. In PieE, a hexameric FDMO, substrate binding triggers FAD to adopt an intermediate "sliding" conformation that aligns the isoalloxazine ring for efficient hydride transfer—a mechanism preventing futile NADPH oxidation [5].
Chiral intermediates in 2-EHA biosynthesis arise via enzyme-bound enamine tautomerization during isoleucine metabolism. When the primary (S)-pathway is blocked (e.g., by short/branched-chain acyl-CoA dehydrogenase (SBCAD) inhibition), L(+)-alloisoleucine forms via redirection of the enamine intermediate from (S)-2-keto-3-methylvalerate to its (R)-stereoisomer [4]. This racemization is catalyzed by branched-chain amino acid aminotransferase, which enables ketimine-enamine equilibration, allowing chiral inversion at C3 (Fig. 3A). The resulting (R)-2-keto-3-methylvalerate is then metabolized to (R)-2-methylbutyryl-CoA—a precursor for 2-EHA biosynthesis via the valine catabolic pathway [4].
Table 3: Chiral Intermediates in 2-EHA Biosynthesis
Intermediate | Chirality | Enzyme Responsible | Role in Pathway |
---|---|---|---|
L(+)-Isoleucine | 2S,3S | Branched-chain aminotransferase | (S)-Pathway substrate |
L(+)-Alloisoleucine | 2S,3R | Branched-chain aminotransferase | (R)-Pathway precursor |
(R)-2-Methylbutyryl-CoA | R | Branched-chain α-keto acid dehydrogenase | 2-EHA precursor |
Microbial systems thus exploit substrate promiscuity and tautomerase-like activities to diversify stereochemistry, redirecting flux toward alternative pathways under metabolic stress.
The (R)-pathway of isoleucine catabolism becomes operational when defects (e.g., SBCAD deficiency) or inhibitors impede the canonical (S)-pathway. Flux analysis reveals that 2-EHA accumulates as an endpoint metabolite due to inefficient processing by distal valine catabolic enzymes. Key findings include:
Interactive Table 4: Metabolic Flux Distribution in Isoleucine Catabolism Pathways
Pathway | Key Enzyme | Primary Intermediate | Flux Under Blockage | End Product |
---|---|---|---|---|
(S)-Pathway | SBCAD | (S)-2-Methylbutyryl-CoA | ↓ 90% | Propionyl-CoA |
(R)-Pathway | Isobutyryl-CoA dehydrogenase | (R)-2-Methylbutyryl-CoA | ↑ 300% | 2-Ethylhydracrylic acid |
Quantitative studies show that ethylmalonic aciduria coincides with 2-EHA accumulation in T2 thiolase deficiency, confirming intertwined flux between branched-chain amino acid and fatty acid oxidation pathways [4].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1